1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-phenylpentyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of urea derivatives, such as 1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-phenylpentyl)urea, often involves multi-step chemical processes including nucleophilic substitution, electrophilic substitution, and oxidation reactions. For instance, 1-Cyclopentyl-3-(3-hydroxyphenyl)urea, a related compound, was synthesized through a two-step substitution followed by one-step oxidation, showcasing the complexity and the meticulous approach required in synthesizing such compounds (Wen-Fang Deng et al., 2022).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized using various analytical techniques, including NMR, FT-IR, MS, and single-crystal X-ray diffraction. These methods provide insights into the compound's structure, offering a basis for understanding its chemical behavior and reactivity. The detailed study of 1-Cyclopentyl-3-(3-hydroxyphenyl)urea's structure via DFT and comparison with X-ray diffraction data highlights the precision in characterizing such molecules (Wen-Fang Deng et al., 2022).
Chemical Reactions and Properties
The chemical reactions involving urea derivatives can be diverse, including the Lossen rearrangement for synthesizing hydroxamic acids and ureas from carboxylic acids. Such reactions demonstrate the versatility and reactivity of the urea group in various chemical transformations, contributing to the compound's utility in synthesis and modification (Kishore Thalluri et al., 2014).
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(5-hydroxy-3-phenylpentyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-2-25-19-11-7-6-10-18(19)22-20(24)21-14-12-17(13-15-23)16-8-4-3-5-9-16/h3-11,17,23H,2,12-15H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBLETDGLDBSEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCC(CCO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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